N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is an organic compound with a complex structure that includes a benzyl group, a carbamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the benzyl(methyl)carbamoyl group and the attachment of the pyrrolidine ring. Common synthetic routes may include:
Formation of the Benzyl(Methyl)Carbamoyl Group: This step involves the reaction of benzylamine with methyl isocyanate under controlled conditions to form the benzyl(methyl)carbamoyl intermediate.
Attachment of the Pyrrolidine Ring: The intermediate is then reacted with a suitable pyrrolidine derivative, such as 1-butyl-5-oxopyrrolidine-3-carboxylic acid, under conditions that promote the formation of the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaBr), amines (e.g., NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide
- This compound derivatives
- Other benzylcarbamoyl compounds
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C24H29N3O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-[benzyl(methyl)carbamoyl]phenyl]-1-butyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-3-4-14-27-17-19(15-22(27)28)23(29)25-21-13-9-8-12-20(21)24(30)26(2)16-18-10-6-5-7-11-18/h5-13,19H,3-4,14-17H2,1-2H3,(H,25,29) |
InChI Key |
KGBPBXBQVXLMNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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